molecular formula C19H24ClF2NO B12755130 Fvq279C5WV CAS No. 334826-64-1

Fvq279C5WV

Cat. No.: B12755130
CAS No.: 334826-64-1
M. Wt: 355.8 g/mol
InChI Key: UIZFWEIDYSXLKB-UHFFFAOYSA-N
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Description

The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .

Preparation Methods

The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.

    Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.

    Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:

    Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.

    Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.

    Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.

Mechanism of Action

The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .

Comparison with Similar Compounds

N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:

    Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.

    Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.

The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .

Similar compounds include:

  • Nimodipine
  • Verapamil
  • LY-393615 (a related compound with similar neuroprotective properties)

Properties

CAS No.

334826-64-1

Molecular Formula

C19H24ClF2NO

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H

InChI Key

UIZFWEIDYSXLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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